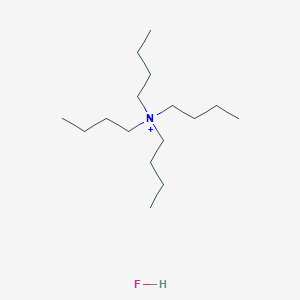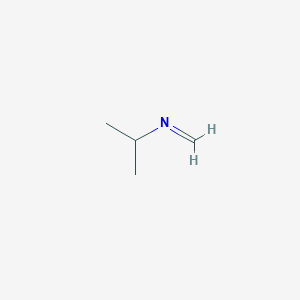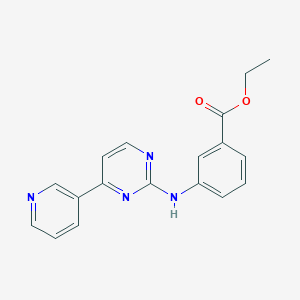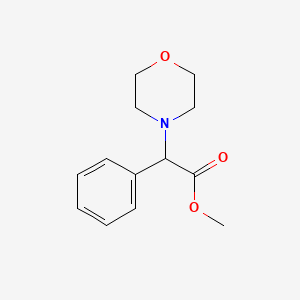![molecular formula C13H8N4S B8305056 3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8305056.png)
3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is a heterocyclic compound that combines the structural features of pyridine, thiadiazole, and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with 2-pyridinecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)benzimidazole: Shares the pyridine and benzimidazole rings but lacks the thiadiazole moiety.
Benzimidazole: A simpler structure without the pyridine and thiadiazole rings.
Thiadiazole: Contains the thiadiazole ring but lacks the pyridine and benzimidazole components.
Uniqueness
3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H8N4S |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
1-pyridin-2-yl-[1,2,4]thiadiazolo[4,5-a]benzimidazole |
InChI |
InChI=1S/C13H8N4S/c1-2-7-11-9(5-1)15-13-17(11)12(16-18-13)10-6-3-4-8-14-10/h1-8H |
InChI Key |
KIVFNLXSRLIIDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3,4-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B8305013.png)

![2-[3-(Oxazole-2-carbonyl)phenyl]propionitrile](/img/structure/B8305023.png)





![4-[1,3]Dioxolan-2-yl-2-nitro-phenol](/img/structure/B8305049.png)
![[4-(2-chloroacetyl)-3-hydroxyphenyl]methyl acetate](/img/structure/B8305053.png)


